Phenolic compounds, including Phenol-13C6, are widely recognized for their antioxidant properties and their role in preventing oxidative stress-related disorders. These compounds are abundant in plant-based diets and have been the subject of extensive research due to their potential health benefits and applications in various fields, including medicine, food preservation, and sustainable development45.
Phenolic substances, such as Phenol-13C6, exhibit their biological activity through several mechanisms. They are known to act as antioxidants by scavenging free radicals, chelating metal ions, and affecting cell signaling pathways and gene expression45. In the context of cancer, phenolic acids have been shown to exert antiproliferative effects on human breast cancer cells through mechanisms that include the inhibition of nitric oxide synthase and the induction of apoptosis via the Fas/FasL system1. Additionally, phenolic substances can influence motor nerve endings by increasing the amount of neurotransmitter released by a single nerve impulse, which has implications for neuromuscular function3.
Phenolic acids have demonstrated significant antiproliferative and apoptotic effects on cancer cells, suggesting their potential as therapeutic agents in oncology1. Their ability to modulate key cellular mechanisms, such as the aryl hydrocarbon receptor and nitric oxide synthase, provides insights into their mode of action and supports their use in chemoprevention15.
In the food industry, phenolic antioxidants are used to enhance the color, taste, storage stability, and quality of dairy products and other food items. They serve as natural alternatives to synthetic antioxidants, offering antimicrobial, antioxidant, and flavoring properties4. The health benefits associated with phenolic compounds, such as their cardioprotective, neuroprotective, and antidiabetic effects, further justify their inclusion in food products4.
Phenol-13C6 is also relevant in the context of sustainable development. Research on the metabolic effects of phenol on Escherichia coli has revealed that phenol can inhibit the TCA cycle and reduce ATP production, leading to decreased growth rates and biomass yield2. Understanding these effects is crucial for optimizing the fermentation production of phenol from renewable biomass resources, which is a desirable goal for reducing reliance on fossil resources2.
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